1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
The compound contains several functional groups including a fluorophenyl group, a methoxy group, a carboxylic acid group, and a pyridazine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials available and the specific requirements of the synthesis, such as the need to control stereochemistry.Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and methoxy groups could introduce interesting electronic effects, while the carboxylic acid group could participate in hydrogen bonding.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases or with other carboxylic acids to form esters. The pyridazine ring could potentially participate in aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the fluorophenyl and methoxy groups could increase its lipophilicity.Scientific Research Applications
Antibacterial Activities
1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its analogs have been studied for their antibacterial properties. For instance, Mu, Guo, and Zhang (1989) synthesized analogs of this compound and tested their antibacterial activities. They found that the electron densities on the oxygen atoms of the carboxyl and oxo groups significantly influenced antibacterial activity in vitro (Mu, Guo, & Zhang, 1989). Similarly, Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating strong antibacterial potency and in vivo efficacy (Chu et al., 1986).
Synthesis and Reactivity Studies
There have been several studies focusing on the synthesis and reactivity of compounds similar to 1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. For example, Patel and Patel (2010) conducted a study on the synthesis of fluoroquinolone-based 4-thiazolidinones, a process starting with a similar lead molecule (Patel & Patel, 2010). Ziegler et al. (1988) also synthesized several derivatives from a related compound and reported their in vitro biological activity (Ziegler, Kuck, Harris, & Lin, 1988).
Fluorophore Applications
Hirano et al. (2004) studied 6-methoxy-4-quinolone, a compound similar to 1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, for its potential as a novel fluorophore. They found that it has strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano et al., 2004).
Synthesis of Novel Derivatives
Research by Pimenova et al. (2003) focused on the synthesis of derivatives of a compound similar to the one , exploring reactions with various agents (Pimenova, Krasnych, Goun, & Miles, 2003). Also, Bortoluzzi et al. (2011) investigated the crystal structure of a closely related compound, which contributes to understanding its reactivity and potential applications (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with the compound. However, like all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.
Future Directions
The potential applications and future directions for research on the compound would depend on its properties and the results of initial studies. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis.
Please note that this is a general analysis and the actual properties and behaviors of the compound could vary. For accurate information, specific studies on the compound would need to be conducted.
properties
IUPAC Name |
1-(3-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXMXROKAZKXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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